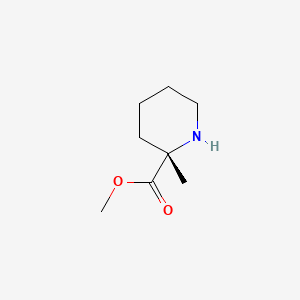

(S)-Methyl 2-methylpiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

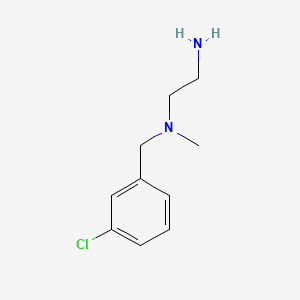

(S)-Methyl 2-methylpiperidine-2-carboxylate, also known as Methylphenidate, is a widely used central nervous system (CNS) stimulant drug that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a chiral compound that exists in two enantiomeric forms, with the (S)-enantiomer being the active form of the drug. Methylphenidate has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research.

Mechanism of Action

(S)-Methyl 2-methylpiperidine-2-carboxylateate works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters. This results in increased arousal, attention, and focus, which are the primary effects of the drug. (S)-Methyl 2-methylpiperidine-2-carboxylateate also has some activity on serotonin receptors, although the precise mechanism of action is not well understood.

Biochemical and Physiological Effects:

(S)-Methyl 2-methylpiperidine-2-carboxylateate has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can lead to insomnia, loss of appetite, and weight loss. It can also cause anxiety, agitation, and irritability in some individuals. Long-term use of the drug has been associated with changes in brain structure and function, although the clinical significance of these changes is not yet clear.

Advantages and Limitations for Lab Experiments

(S)-Methyl 2-methylpiperidine-2-carboxylateate has a number of advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating the role of dopamine and norepinephrine in the brain. It is also relatively safe and well-tolerated, making it a good choice for use in animal studies. However, the effects of the drug can be variable and dependent on a number of factors, including dose, route of administration, and individual differences in metabolism and sensitivity.

Future Directions

There are a number of potential future directions for research on methylphenidate. One area of interest is the development of new drugs that target the dopamine and norepinephrine systems in the brain, with the goal of improving cognitive function and treating neuropsychiatric disorders. Another area of interest is the use of methylphenidate in combination with other drugs, such as antidepressants, to improve treatment outcomes. Finally, there is a need for further research on the long-term effects of methylphenidate use, particularly in children and adolescents, to better understand the risks and benefits of this widely used drug.

Synthesis Methods

(S)-Methyl 2-methylpiperidine-2-carboxylateate is synthesized by the esterification of 2-piperidone with methyl iodide, followed by reduction with sodium borohydride. The reaction yields a racemic mixture of the two enantiomers, which can be separated using chiral chromatography to obtain the (S)-enantiomer, which is the active form of the drug.

Scientific Research Applications

(S)-Methyl 2-methylpiperidine-2-carboxylateate has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research. It has been used as a tool to study the role of dopamine and norepinephrine in the brain, as well as to investigate the mechanisms underlying ADHD and other neuropsychiatric disorders.

properties

IUPAC Name |

methyl (2S)-2-methylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPUGMTZFAFQMT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-methylpiperidine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-acetyl-1-methyl- (9CI)](/img/no-structure.png)

![2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B566371.png)

![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)